molecular formula C9H5F3N2O2 B13709157 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Cat. No.: B13709157
M. Wt: 230.14 g/mol
InChI Key: GNNZIBVGIJENJO-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields of scientific research. The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the trifluoromethoxy group and the oxadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-2-6(4-7)8-5-13-16-14-8/h1-5H

InChI Key

GNNZIBVGIJENJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NON=C2

Origin of Product

United States

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